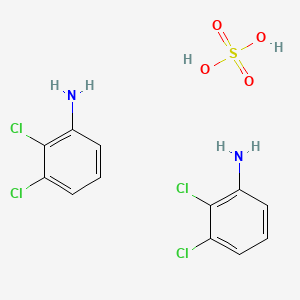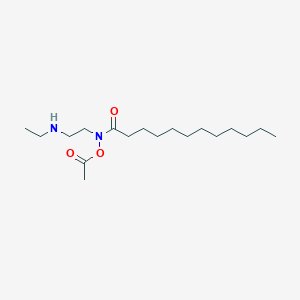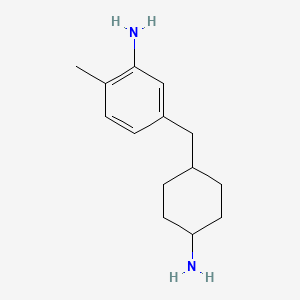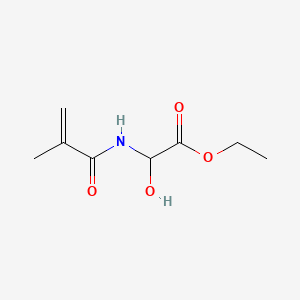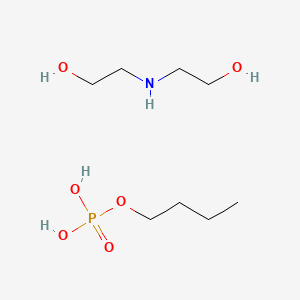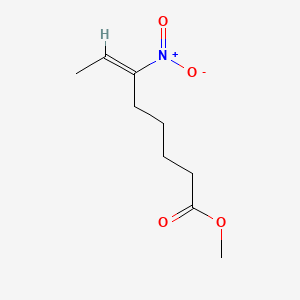
Methyl (E)-6-nitro-6-octenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-6-nitro-6-octenoate is an organic compound characterized by the presence of a nitro group and an ester functional group. It is a derivative of octenoic acid and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (E)-6-nitro-6-octenoate typically involves the esterification of (E)-6-nitro-6-octenoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of (E)-6-nitro-6-octenoic acid and methanol into the reactor, where they react in the presence of an acid catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl (E)-6-amino-6-octenoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (E)-6-nitro-6-octenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving nitro group transformations and their biological implications.
Medicine: Research into the pharmacological properties of nitro compounds often includes this compound as a model compound.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Methyl (E)-6-nitro-6-octenoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Methyl (E)-6-amino-6-octenoate: Similar structure but with an amino group instead of a nitro group.
Methyl (E)-6-chloro-6-octenoate: Contains a chloro group instead of a nitro group.
Methyl (E)-6-hydroxy-6-octenoate: Contains a hydroxy group instead of a nitro group.
Uniqueness: Methyl (E)-6-nitro-6-octenoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. The nitro group can participate in a variety of redox reactions, making the compound valuable in both synthetic and research applications.
Propriétés
Numéro CAS |
138668-09-4 |
|---|---|
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
methyl (E)-6-nitrooct-6-enoate |
InChI |
InChI=1S/C9H15NO4/c1-3-8(10(12)13)6-4-5-7-9(11)14-2/h3H,4-7H2,1-2H3/b8-3+ |
Clé InChI |
XQVZGLOFKAYENG-FPYGCLRLSA-N |
SMILES isomérique |
C/C=C(\CCCCC(=O)OC)/[N+](=O)[O-] |
SMILES canonique |
CC=C(CCCCC(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
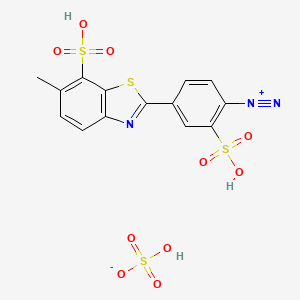
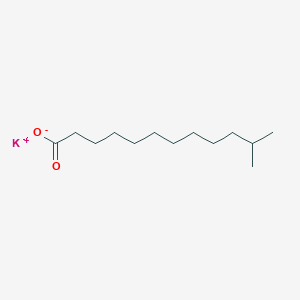
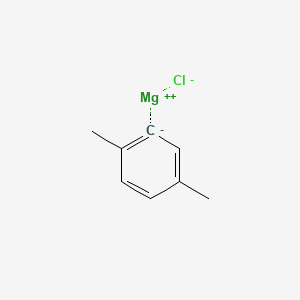
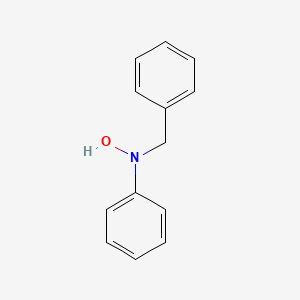

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
